molecular formula C23H21ClF3N3O6S B11455734 N-(5-chloro-2-hydroxyphenyl)-4-{[4-(3,4-dimethoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfonyl}butanamide

N-(5-chloro-2-hydroxyphenyl)-4-{[4-(3,4-dimethoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfonyl}butanamide

Cat. No.: B11455734
M. Wt: 559.9 g/mol
InChI Key: XMVUDEFWNCLGDH-UHFFFAOYSA-N
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Description

    N-(5-chloro-2-hydroxyphenyl)-4-{[4-(3,4-dimethoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfonyl}butanamide: is a synthetic organic compound.

  • Its chemical formula is C23H21ClF3N3O6S.
  • The compound features a butanamide backbone with a chloro-substituted hydroxyphenyl group and a complex pyrimidine moiety.
  • It exhibits interesting pharmacological properties, making it relevant in various fields.
  • Preparation Methods

      Synthetic Routes:

      Reaction Conditions:

      Industrial Production:

  • Chemical Reactions Analysis

      Common Reagents and Conditions:

      Major Products:

  • Scientific Research Applications

      Chemistry: Used as a building block in the synthesis of more complex molecules.

      Biology: Investigated for potential bioactivity (e.g., enzyme inhibition, receptor binding).

      Medicine: May have applications in drug discovery or as a lead compound.

      Industry: Used in the development of agrochemicals or specialty chemicals.

  • Mechanism of Action

      Targets and Pathways:

  • Comparison with Similar Compounds

      Similar Compounds:

    Remember that research in this field is dynamic, and new findings may emerge For the most up-to-date information, refer to scientific literature and ongoing studies

    : Example reference. : Another example reference.

    Properties

    Molecular Formula

    C23H21ClF3N3O6S

    Molecular Weight

    559.9 g/mol

    IUPAC Name

    N-(5-chloro-2-hydroxyphenyl)-4-[4-(3,4-dimethoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfonylbutanamide

    InChI

    InChI=1S/C23H21ClF3N3O6S/c1-35-18-8-5-13(10-19(18)36-2)15-12-20(23(25,26)27)30-22(29-15)37(33,34)9-3-4-21(32)28-16-11-14(24)6-7-17(16)31/h5-8,10-12,31H,3-4,9H2,1-2H3,(H,28,32)

    InChI Key

    XMVUDEFWNCLGDH-UHFFFAOYSA-N

    Canonical SMILES

    COC1=C(C=C(C=C1)C2=CC(=NC(=N2)S(=O)(=O)CCCC(=O)NC3=C(C=CC(=C3)Cl)O)C(F)(F)F)OC

    Origin of Product

    United States

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